1-Amino-2-(4-ethoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC18227869
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 1-amino-2-(4-ethoxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
Standard InChI Key | HLHCNRYVHIUBME-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)C(C)(CN)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Amino-2-(4-ethoxyphenyl)propan-2-ol (IUPAC name: 2-amino-2-(4-ethoxyphenyl)propan-2-ol) features a unique geminal arrangement of functional groups on the second carbon of propane:
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Hydroxyl group: Imparts polarity and hydrogen-bonding capability.
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Amino group: Enhances reactivity in nucleophilic and coordination chemistry.
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4-Ethoxyphenyl group: Contributes aromaticity and lipophilicity, influencing membrane permeability.
The molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol (calculated based on analogs such as 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO₂ |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 2-amino-2-(4-ethoxyphenyl)propan-2-ol |
PSA (Polar Surface Area) | ~60 Ų (estimated) |
LogP (Partition Coefficient) | ~1.8 (estimated) |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 1-Amino-2-(4-ethoxyphenyl)propan-2-ol are documented, analogous methods for related aminopropanols suggest feasible pathways:
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Ketone Cyanohydrin Formation:
Reacting 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide under inert conditions forms a cyanohydrin intermediate. Subsequent reduction using borane-tetrahydrofuran (BH₃·THF) yields the target compound. -
Reductive Amination:
Condensation of 4-ethoxyphenylacetone with ammonia under hydrogenation conditions (e.g., Raney nickel catalyst) could directly yield the aminopropanol derivative.
Industrial Scalability
Optimization of reaction parameters (temperature, pressure, catalyst loading) and solvent systems (e.g., THF or ethanol) is critical for large-scale production. Industrial-grade reagents and continuous-flow reactors may enhance yield and purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to hydrogen-bonding capacity. Limited solubility in water (estimated <1 mg/mL).
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Stability: Susceptible to oxidation at the hydroxyl and amino groups; storage under nitrogen at -20°C is recommended.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (O-H/N-H stretch), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O ether stretch).
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NMR:
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¹H NMR: δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.0 ppm (quartet, -OCH₂), δ 6.8–7.2 ppm (aromatic protons).
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¹³C NMR: δ 14.5 (-OCH₂CH₃), δ 63.8 (-OCH₂), δ 115–160 (aromatic carbons).
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Biological Activity and Mechanisms
Table 2: Antimicrobial Activity of Propanol Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
1-(4-Ethoxyphenyl)-1-propanol | 32 | Staphylococcus aureus |
1-(4-Ethoxyphenyl)-1-propanol | 64 | Escherichia coli |
The ethoxy group enhances lipid membrane interaction, disrupting microbial cell integrity.
Anti-Inflammatory Effects
In vitro studies on similar aminopropanols demonstrate dose-dependent inhibition of pro-inflammatory cytokines:
Table 3: Cytokine Inhibition by Propanol Derivatives
Concentration (µM) | Cytokine Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Mechanistically, the amino group may chelate metal ions in inflammatory enzymes (e.g., cyclooxygenase), while the ethoxyphenyl moiety modulates lipid-mediated signaling pathways.
Applications in Scientific Research
Asymmetric Synthesis
The chiral tertiary carbon in 1-Amino-2-(4-ethoxyphenyl)propan-2-ol makes it valuable for synthesizing enantiopure pharmaceuticals. For instance, it could serve as a precursor for β-blockers or antiviral agents requiring precise stereochemistry.
Enzyme Inhibition Studies
Structural analogs have shown selectivity for sodium-glucose transport proteins (SGLT), suggesting potential antidiabetic applications:
Table 4: Enzyme Selectivity of Aminopropanol Derivatives
Compound | Target Enzyme | Inhibition Activity (nM) | Selectivity Ratio |
---|---|---|---|
Analog A | SGLT1 | 26 | 42.4 |
Analog B | SGLT2 | 110 | - |
Industrial and Cosmetic Applications
Polymer Stabilizers
The hydroxyl and amino groups enable chelation of metal ions, making the compound a candidate for stabilizing polymers against oxidative degradation.
Cosmetic Formulations
Enhanced skin permeability due to the ethoxyphenyl group could facilitate its use in topical formulations as a penetration enhancer or moisturizing agent.
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